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The table below summarizes the key dosing and safety findings from clinical trials, which form the basis for

dose adjustment decisions.

Trial Population
Recommended
Dose

Common
Adverse Events
(≥25% incidence)

Dose-Limiting Toxicities
(DLTs) & Key
Management Triggers

Advanced Hematologic
Malignancies (Phase 1

Monotherapy) [1]

125 mg once
daily (MTD)

Nausea (35.6%),
Diarrhea (32.9%),

Dyspepsia
(24.7%) [1]

DLT: Liver function test
(LFT) abnormalities. MTD

was established at 125 mg
due to 2 DLTs at the 150

mg dose [1].

Recurrent Platinum-Resistant
Ovarian Cancer (Phase 1b,
combined with

carboplatin/paclitaxel) [2]

125 mg once

daily (MTD)

Diarrhea, Fatigue,

Nausea, Alopecia,
Vomiting,

Neutropenia [2]

DLT: Grade 3 rash. The

combination therapy's
MTD was also 125 mg [2].

Experimental Protocol Context

The provided data comes from clinical trial methodology, which can inform the design of your preclinical

investigations.
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Dosing Determination: The 125 mg daily dose was identified as the MTD using a standard "3 + 3"

dose escalation design. In this design, cohorts of patients receive escalating doses until a pre-defined
number of DLTs are observed, establishing the maximum safe dose [1] [2].

Safety Monitoring: In these trials, safety was assessed through frequent clinical evaluations and
laboratory tests, including weekly monitoring during the first treatment cycle [1]. This highlights the

parameters (clinical observations, LFTs, hematology) that should be closely tracked in experimental
models to gauge compound toxicity.

Troubleshooting & FAQ for Researchers

Here are answers to common questions that may arise during experiment planning.

Q1: What is the recommended starting dose for Afuresertib in a new in vivo study?

A: The clinical data supports a starting dose of 125 mg/kg once daily for oral administration in
mouse models, as this was the established MTD in humans. For combination with chemotherapeutic

agents like carboplatin and paclitaxel, this dose has also been shown to be tolerable [2].

Q2: What are the critical toxicities that would necessitate dose interruption or reduction?

A: Based on clinical trials, the most critical toxicities to monitor are:

Severe Rash: The occurrence of Grade 3 rash was a defined DLT [2].
Hepatotoxicity: Elevations in liver transaminases (LFT abnormalities) were also identified

as DLTs [1].
Gastrointestinal Toxicity: While common, persistent or severe diarrhea, nausea, or vomiting

may also require intervention [1] [2].

Q3: How can I manage common adverse effects like diarrhea and nausea in animal models?

A: Although the clinical studies do not specify management protocols, the high incidence of

gastrointestinal events suggests that researchers should implement proactive monitoring for signs of
dehydration, weight loss, and reduced activity in study animals, which are indicators of poor clinical

tolerance.

To help visualize the decision process for dose management derived from this clinical data, the following

flowchart outlines the key triggers and actions:
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Afuresertib Dose Management Decision Guide
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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reduction-criteria]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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